Dexnafenodone
Description
Contextualization within Investigational Psychopharmacology
Within the field of investigational psychopharmacology, Dexnafenodone is recognized as a potential antidepressant agent. wikipedia.orgwikiwand.comncats.io Its exploration falls under the category of dual-acting compounds, specifically as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI). wikipedia.orgwikiwand.comkarger.com The research into this compound aligns with the ongoing effort to develop new therapeutic options for depressive disorders. As an investigational compound, its study contributes to the broader understanding of the neurobiology of depression and the mechanisms of antidepressant action.
Overview of Preclinical Research Trajectory
The preclinical research on this compound has encompassed both in vitro and in vivo investigations to characterize its pharmacological profile.
In vitro studies have established this compound as a highly potent inhibitor of synaptosomal noradrenaline and serotonin uptake. karger.com Notably, its inhibitory effect on noradrenaline reuptake is reported to be approximately eight times more pronounced than its effect on serotonin reuptake. karger.com Comparative studies have indicated that the in vitro potency of this compound as a reuptake inhibitor is about two to three times greater than that of the tricyclic antidepressant imipramine. karger.com Further in vivo research in animal models for antidepressants demonstrated the compound's effectiveness, and these studies did not find evidence of anticholinergic or antihistaminergic activity. karger.com
Human-based preclinical investigations have often focused on the compound's effects on sleep architecture, a common area of study for potential antidepressants. In placebo-controlled studies involving healthy volunteers, both single and repeated administration of this compound were found to substantially suppress Rapid Eye Movement (REM) sleep. karger.comresearchgate.netresearchgate.net This suppression led to an increase in the latency to the first REM period. karger.comresearchgate.netresearchgate.net The observed effects on sleep, particularly the marked inhibition of REM sleep alongside a slight increase in wake time and a mild reduction in slow-wave sleep, are considered characteristic of non-sedating antidepressant drugs. karger.com Research using computerized EMG analysis during sleep showed that while tonic muscle activity was increased under the influence of this compound, transient EMG events were not affected. karger.com
Compound Names
| Generic Name | Synonyms/Code Names |
| This compound | (S)-Nafenodone, LU-43706, Dexnafenodonum, Dexnafenodona wikipedia.orgwikiwand.commedchemexpress.cnnih.gov |
| Imipramine | |
| Paroxetine | |
| Milnacipran |
Summary of Key Preclinical Research Findings for this compound
| Research Area | Key Findings | Citations |
| Mechanism of Action | Potent inhibitor of synaptosomal noradrenaline and serotonin uptake. | karger.com |
| Noradrenaline uptake inhibition is ~8 times more potent than serotonin uptake inhibition. | karger.com | |
| In vitro potency is 2-3 times greater than imipramine. | karger.com | |
| In Vivo Animal Models | Showed effectiveness in animal models for antidepressants. | karger.com |
| No evidence of anticholinergic or antihistaminergic activity. | karger.com | |
| Human Sleep Studies | Substantially suppresses REM sleep after acute and repeated administration. | karger.comresearchgate.netresearchgate.net |
| Increases REM sleep latency. | karger.comresearchgate.netresearchgate.net | |
| Slightly increases wake time and mildly reduces slow-wave sleep. | karger.com | |
| Increases tonic EMG activity during sleep. | karger.com | |
| Does not affect transient EMG events during sleep. | karger.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
92629-87-3 |
|---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(2S)-2-[2-(dimethylamino)ethyl]-2-phenyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C20H23NO/c1-21(2)15-14-20(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19(20)22/h3-11H,12-15H2,1-2H3/t20-/m0/s1 |
InChI Key |
IOKKIRANVRFSAH-FQEVSTJZSA-N |
SMILES |
CN(C)CCC1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Isomeric SMILES |
CN(C)CC[C@@]1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCC1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Other CAS No. |
92629-87-3 |
Synonyms |
(2-(2-dimethylamino)ethyl)-2-phenyl-3,4-dihydro-1(2H)-naphthalenone (S)-nafenodone dexnafenodone nafenodone |
Origin of Product |
United States |
Chemical Nomenclature and Stereoisomerism of Dexnafenodone
Systematic IUPAC Nomenclature Derivation
The systematic name for Dexnafenodone, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2S)-2-[2-(dimethylamino)ethyl]-2-phenyl-3,4-dihydronaphthalen-1-one . nih.gov This name is derived following a set of established rules that describe the molecule's structure in detail. saskoer.cawikipedia.org
The derivation of the IUPAC name involves several steps:
Identifying the principal functional group: The ketone group (=O) on the naphthalenone ring is the highest priority functional group, leading to the "-one" suffix. siyavula.com
Determining the parent structure: The core of the molecule is a 3,4-dihydronaphthalen-1(2H)-one structure.
Identifying and locating substituents: There are two substituents on the second carbon of this ring system: a phenyl group and a 2-(dimethylamino)ethyl group.
Assigning stereochemistry: The " (2S)-" prefix indicates the specific three-dimensional arrangement of the substituents around the chiral center at the second carbon atom. pdx.edu
Common Synonyms and Investigational Development Codes
In scientific literature and databases, this compound is also referred to by several synonyms and codes used during its development. These include:
(S)-Nafenodone . nih.govnih.gov
LU 43706 . medchemexpress.cn
Dexnafenodonum (Latin). nih.gov
Dexnafenodona (Spanish). nih.gov
Nafenodone itself was investigated as an antidepressant. patsnap.comresearchgate.net The investigational code "LU" is associated with the pharmaceutical company Lundbeck.
Stereochemical Configuration and Enantiomeric Purity Assessment
This compound is the (S)-enantiomer of the chiral molecule nafenodone. nih.govnih.gov Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. nih.gov While they have identical physical and chemical properties in an achiral environment, they can exhibit different biological activities. nih.gov
The designation "(S)" refers to the absolute configuration at the single stereocenter (the carbon at position 2), as determined by the Cahn-Ingold-Prelog priority rules. The development of a single enantiomer like this compound often aims to provide a more selective pharmacological profile compared to a racemic mixture (a 50:50 mixture of both enantiomers). nih.gov
The assessment of enantiomeric purity is crucial to ensure that the desired enantiomer is present in a significantly higher proportion than the other. stereoelectronics.orgnumberanalytics.com This is typically expressed as enantiomeric excess (e.e.). units.it Techniques such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy using chiral resolving agents are commonly employed to determine the enantiomeric purity of a sample. stereoelectronics.org Research on the synthesis of (S)-nafenodone highlights methods to achieve high enantioselectivity. nih.gov
Forms of the Compound under Investigation
This compound has been studied in different chemical forms, primarily as the free base and as a hydrochloride salt. nih.govmedchemexpress.cnpatsnap.comtargetmol.com
Free Base: This is the neutral form of the amine molecule. wikipedia.org Its chemical formula is C₂₀H₂₃NO. nih.govnih.gov The free base form often has different solubility and stability characteristics compared to its salt forms. wikipedia.org
Hydrochloride Salt: This is formed by reacting the basic amine group of this compound with hydrochloric acid. wikipedia.org The resulting salt, this compound hydrochloride, has the chemical formula C₂₀H₂₄ClNO. medchemexpress.cn Salt forms are often prepared to improve properties such as solubility and stability. nih.govnih.gov
The choice between the free base and a salt form for investigation and potential development depends on a variety of physicochemical and biological factors. nih.gov
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | (2S)-2-[2-(dimethylamino)ethyl]-2-phenyl-3,4-dihydronaphthalen-1-one nih.gov |
| CAS Number | 92629-87-3 nih.gov |
| Molecular Formula | C₂₀H₂₃NO nih.govnih.gov |
| Molecular Weight | 293.4 g/mol nih.gov |
Table 2: Investigational Codes and Synonyms
| Type | Name/Code |
| Synonym | (S)-Nafenodone nih.govnih.gov |
| Investigational Code | LU 43706 medchemexpress.cn |
| INN (Latin) | Dexnafenodonum nih.gov |
| INN (Spanish) | Dexnafenodona nih.gov |
Table 3: Forms of this compound
| Form | Chemical Formula | Molecular Weight |
| Free Base | C₂₀H₂₃NO nih.govnih.gov | 293.4 g/mol nih.gov |
| Hydrochloride Salt | C₂₀H₂₄ClNO medchemexpress.cn | 329.86 g/mol medchemexpress.cn |
Molecular and Cellular Pharmacology of Dexnafenodone
Monoamine Neurotransmitter Transporter Interactions
Dexnafenodone (D-473) has been identified as a triple reuptake inhibitor, meaning it interacts with the transporters for norepinephrine (B1679862) (NET), serotonin (B10506) (SERT), and dopamine (B1211576) (DAT). nih.gov This interaction blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to an increase in their extracellular concentrations. nih.gov The compound's inhibitory activity has been characterized in vitro using cloned human transporters expressed in HEK-293 cells. nih.gov
In studies using cloned human norepinephrine transporters, this compound (D-473) demonstrated inhibitory activity at the NET. nih.gov The reported inhibition constant (Ki) for NET is 39.7 nM. nih.gov This indicates a potent interaction with the norepinephrine transporter. In vivo microdialysis studies have further substantiated this, showing that systemic administration of D-473 leads to a significant, greater than five-fold elevation of norepinephrine levels in the medial prefrontal cortex. nih.gov
This compound (D-473) exhibits its highest potency at the serotonin transporter. nih.gov Research has shown its inhibitory constant (Ki) for SERT to be 9.18 nM. nih.gov This suggests a strong affinity for the serotonin reuptake mechanism. The in vitro potency at SERT was found to be approximately one and a half times greater than that of the well-known selective serotonin reuptake inhibitor (SSRI), fluoxetine. nih.gov This potent inhibition of SERT is reflected in vivo, where D-473 administration resulted in a robust, more than three-fold increase in extracellular serotonin levels in the medial prefrontal cortex. nih.gov
The interaction of this compound (D-473) with the dopamine transporter is the weakest among the three monoamine transporters. nih.gov The reported inhibition constant (Ki) for DAT is 70.4 nM. nih.gov While still indicating an interaction, this lower potency compared to SERT and NET suggests a reduced risk for addiction liability, a concern often associated with compounds that strongly inhibit dopamine reuptake. nih.gov Despite being the weakest interaction, in vivo studies confirmed that D-473 administration leads to a significant four-fold increase in dopamine levels in the medial prefrontal cortex. nih.gov
Table 1: In Vitro Inhibition of Human Monoamine Transporters by this compound (D-473)
| Transporter | Inhibition Constant (Ki) in nM |
|---|---|
| Serotonin Transporter (SERT) | 9.18 |
| Norepinephrine Transporter (NET) | 39.7 |
| Dopamine Transporter (DAT) | 70.4 |
Data derived from studies on cloned human transporters expressed in HEK-293 cells. nih.gov
Adrenergic Receptor Modulation (if distinct from reuptake inhibition)
Based on a comprehensive review of the available scientific literature, no studies have been published that specifically investigate the direct modulatory effects of this compound (D-473) on adrenergic receptors, independent of its norepinephrine reuptake inhibition.
There is no available data from published scientific studies that examines the impact of this compound (D-473) on calcium fluxes in isolated vascular smooth muscle models.
There are no published research findings that characterize the binding affinity or functional activity of this compound (D-473) at specific adrenergic receptor subtypes.
Exploration of Other Potential Molecular Targets and Off-Target Binding Profiles
This compound, primarily recognized for its potent and selective inhibition of norepinephrine reuptake and a less pronounced effect on serotonin reuptake, has been subject to further investigation to elucidate its broader pharmacological profile. medchemexpress.eumedchemexpress.comwikipedia.org This exploration into other potential molecular targets and its off-target binding profile is crucial for a comprehensive understanding of its mechanism of action and for differentiating it from other antidepressant agents.
An important aspect of this compound's pharmacological profile is its relative lack of interaction with the dopamine transporter. medchemexpress.commedchemexpress.com It is reported to have a negligible effect on the synaptosomal uptake of dopamine. medchemexpress.eumedchemexpress.commedchemexpress.com This selectivity helps to define its specific neurochemical signature and distinguishes it from non-selective monoamine reuptake inhibitors.
The table below summarizes the known molecular targets and off-target binding characteristics of this compound based on available research findings.
| Molecular Target | Finding | Research Finding |
| Primary Targets | ||
| Norepinephrine Transporter (NET) | Potent and selective inhibitor of synaptosomal uptake. medchemexpress.eumedchemexpress.comkoreascience.kr | |
| Serotonin Transporter (SERT) | Less potent inhibitor of synaptosomal uptake compared to its effect on NET. medchemexpress.eumedchemexpress.comwikipedia.org | |
| Other Potential Targets | ||
| Calcium Transport | Identified as a calcium transport inhibitor. koreascience.kr | |
| α-Noradrenergic Binding Sites | Shows affinity for these binding sites. dntb.gov.ua | |
| Off-Target Profile | ||
| Dopamine Transporter (DAT) | Exhibits a negligible effect on dopamine uptake. medchemexpress.eumedchemexpress.commedchemexpress.com |
Preclinical Pharmacodynamic Characterization in Non Human Biological Systems
In Vitro Pharmacological Assay Systems
In vitro assays are instrumental in dissecting the direct interactions of a compound with biological targets, such as receptors, transporters, and enzymes, in a controlled environment.
Specific studies detailing Dexnafenodone's direct binding affinity to a broad range of classical receptors were not identified within the reviewed literature. However, its primary pharmacodynamic action is understood to involve neurotransmitter transporters, which are themselves protein targets that ligands bind to. While not classical G-protein coupled receptors or ion channels in the typical sense, transporter binding is a critical aspect of this compound's pharmacological profile.
This compound has demonstrated significant activity in assays designed to measure the inhibition of neurotransmitter reuptake by synaptosomes. Research indicates that this compound hydrochloride ((S)-Nafenodone) acts as a potent and selective inhibitor of synaptosomal noradrenaline (NA) uptake. Its effect on serotonin (B10506) (5-HT) uptake is less potent, and its impact on dopamine (B1211576) (DA) uptake is considered negligible. This selectivity suggests that this compound primarily targets the norepinephrine (B1679862) transporter (NET) medchemexpress.comkoreascience.kr.
Table 1: Neurotransmitter Uptake Inhibition Profile of this compound
| Neurotransmitter | Target Transporter | Inhibition Potency | Selectivity |
| Noradrenaline (NA) | Synaptosomal | Potent | Selective |
| Serotonin (5-HT) | Synaptosomal | Less potent | |
| Dopamine (DA) | Synaptosomal | Negligible |
This compound has been identified as a calcium transport inhibitor koreascience.kr. Calcium transport is a critical cellular process often mediated by specific enzymes, such as ATPases or ion channels that possess enzymatic activity. By inhibiting calcium transport, this compound suggests a modulation of cellular calcium homeostasis. The precise enzymes targeted by this compound and the exact nature of this modulation (e.g., direct enzymatic inhibition or indirect effects) require further detailed investigation.
The role of this compound as a calcium transport inhibitor indicates its potential to influence intracellular calcium signaling pathways. Calcium ions are ubiquitous second messengers that regulate a vast array of cellular processes, including neurotransmitter release, gene expression, cell proliferation, and apoptosis. By altering calcium flux, this compound may indirectly modulate signaling cascades that are dependent on intracellular calcium concentrations. However, specific downstream signaling pathways directly investigated and modulated by this compound were not detailed in the available preclinical data.
In Vivo Animal Model Investigations (Mechanistic Studies)
In vivo studies are essential for understanding how a compound's pharmacological actions manifest in a complex biological system and for exploring its mechanistic effects on behavior and physiology.
Specific in vivo electrophysiological studies directly characterizing the neurophysiological correlates of this compound's action in animal models were not identified in the reviewed literature. Electrophysiological techniques, such as local field potential recordings or single-unit recordings, are vital for assessing neuronal activity and network dynamics. Such studies would be crucial for understanding how this compound's transporter inhibition and calcium transport modulation translate into functional changes in neural circuits and behavior.
Despite extensive research utilizing various search queries, specific and detailed preclinical pharmacodynamic data for this compound, including neurochemical alterations in specific brain regions, neurobehavioral phenotypes in rodent models, and comparative preclinical pharmacodynamics with reference compounds, could not be found.
The available information identifies this compound as a selective blocker of synaptosomal NA reuptake and a calcium transport inhibitor, currently under investigation as an antidepressant alimentiv.com. A clinical study by Jobert et al. (1999) investigated the effects of this compound on sleep architecture in young, healthy volunteers, noting that it suppressed REM sleep and increased tonic EMG activity researchgate.netresearchgate.netuniversiteitleiden.nlpsychauthors.de. However, this study focused on human clinical effects rather than the preclinical pharmacodynamic characterization requested.
Without specific experimental findings, detailed research data, or quantifiable results from rodent models, it is not possible to construct the comprehensive article with data tables as outlined in the instructions. The necessary scientific data to populate the sections on "," "Neurochemical Alterations in Specific Brain Regions," "Neurobehavioral Phenotypes in Rodent Models," and "Comparative Preclinical Pharmacodynamics with Reference Compounds" is not publicly available through the conducted searches.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Dexnafenodone
Methodologies for SAR/QSAR Elucidation
The elucidation of SAR and QSAR for any compound, including Dexnafenodone, relies on a combination of computational and analytical techniques. These methodologies aim to dissect how specific structural features influence biological outcomes.
Computational Chemistry Approaches
Molecular Modeling: This encompasses techniques like molecular mechanics and quantum mechanics to simulate molecular structures, conformations, and interactions. For this compound, this would involve generating its 3D structure and exploring its possible spatial arrangements.
Molecular Docking: This process predicts the preferred orientation of this compound (or its analogs) within a target's binding site, estimating the binding affinity and identifying key interaction points researchgate.netgardp.orgnih.govresearchgate.net.
Molecular Dynamics Simulations: These simulations model the dynamic behavior of molecules over time, providing insights into conformational flexibility and the stability of ligand-target complexes, which are critical for understanding SAR domainex.co.ukgardp.orgresearchgate.net.
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity lilab-ecust.cnvolkamerlab.orgnih.govnih.gov.
Chemoinformatic Analysis
Chemoinformatics leverages computational methods to organize, analyze, and retrieve chemical information. In SAR/QSAR, it is instrumental in:
Molecular Descriptors: Generating a diverse set of numerical descriptors that quantify various aspects of a molecule's structure, such as size, shape, electronic properties, lipophilicity, and topological indices nih.govjocpr.comexcli.demdpi.comnih.gov. These descriptors serve as the independent variables in QSAR models.
Data Mining and Pattern Recognition: Applying statistical and machine learning algorithms to identify patterns and correlations between molecular descriptors and observed biological activities, thereby building predictive QSAR models excli.deresearchgate.netmdpi.comresearchgate.net.
Virtual Screening: Utilizing chemoinformatic databases and algorithms to screen large collections of compounds for potential activity, often guided by QSAR models or pharmacophore hypotheses.
Ligand-Based and Structure-Based Drug Design Principles
These two overarching principles guide SAR/QSAR efforts:
Ligand-Based Drug Design (LBDD): When the 3D structure of the biological target is unknown or difficult to obtain, LBDD utilizes information from known active molecules (ligands) to infer SAR and design new compounds nih.govgardp.orgbiosolveit.deplos.orgeyesopen.com. This involves methods like similarity searching, pharmacophore modeling, and 2D/3D QSAR, where the focus is on the chemical features that confer activity among a series of related compounds.
Structure-Based Drug Design (SBDD): This approach relies on the known 3D structure of the biological target (e.g., a protein receptor or enzyme) to rationally design or optimize molecules that bind effectively to its active site bioscipublisher.comgardp.orgnih.govresearchgate.netarxiv.orgdrugdiscoverynews.comstructure-based-drug-design-summit.com. Techniques include molecular docking, virtual screening against target structures, and de novo design, aiming to create molecules that "fit" the target's binding pocket optimally.
For this compound, the choice between LBDD and SBDD would depend on whether its biological target's structure is known. If the target is known, SBDD can provide precise insights into interaction points. If only active ligands are known, LBDD would be the primary approach.
Identification of Key Pharmacophoric Features for Biological Activity
SAR and QSAR studies, often in conjunction with pharmacophore modeling, are essential for identifying the critical structural elements responsible for this compound's biological activity. These "pharmacophoric features" represent the spatial arrangement of functional groups that interact favorably with the biological target lilab-ecust.cnvolkamerlab.orgnih.govresearchgate.net.
For this compound, SAR analysis would systematically probe how modifications to its phenyl ring, dihydronaphthalenone core, or the dimethylaminoethyl side chain affect its efficacy. QSAR models, by correlating molecular descriptors with activity, can highlight which features (e.g., lipophilicity of the phenyl group, basicity of the amine, specific spatial arrangements) are most predictive of potency or selectivity. For instance, a QSAR model might reveal that the presence of a hydrogen bond acceptor at a specific position on the dihydronaphthalenone ring is critical for binding.
Design and Synthesis of Analogs and Derivatives for Enhanced Specificity or Potency
The insights gained from SAR/QSAR studies directly inform the design and synthesis of new analogs and derivatives of this compound. The goal is to create molecules with improved properties, such as:
Increased Potency: Enhancing the drug's effectiveness at lower concentrations.
Improved Specificity: Targeting the intended biological pathway with minimal off-target effects.
Optimized Pharmacokinetics: Modifying absorption, distribution, metabolism, and excretion (ADME) properties.
Reduced Toxicity: Minimizing undesirable side effects.
Medicinal chemists would use SAR data to make targeted structural modifications. For example, if a specific substituent on the phenyl ring is found to be detrimental to activity, it might be replaced or removed. Conversely, if a particular functional group enhances binding, it might be incorporated into new derivatives. QSAR models can predict the activity of these designed analogs in silico before synthesis, prioritizing the most promising candidates for experimental validation rroij.comnih.govplos.orgnih.gov. This iterative process of design, synthesis, testing, and analysis refines the lead compound towards a potential drug candidate.
Data Table Example: Illustrative SAR of this compound Analogs
As specific SAR data for this compound is not available, the following table illustrates the type of data that would be generated and analyzed in such studies. This table presents hypothetical analogs and their associated properties.
| Analog ID | Structural Modification (from this compound) | Hypothetical Biological Activity (e.g., IC50) | Key QSAR Descriptors (Example) | Predicted Activity (Hypothetical) |
| This compound | Parent Compound | 100 nM | LogP: 3.9, MW: 293.4 | N/A |
| DFX-001 | Methylation at phenyl ring (e.g., 4-Me) | 80 nM | LogP: 4.2, MW: 307.4 | 75 nM |
| DFX-002 | Hydroxylation at phenyl ring (e.g., 4-OH) | 150 nM | LogP: 3.5, MW: 294.4 | 160 nM |
| DFX-003 | Ethyl substitution on amine (N-Et) | 120 nM | LogP: 4.1, MW: 307.4 | 110 nM |
| DFX-004 | Replacement of phenyl with pyridine | 250 nM | LogP: 3.1, MW: 294.4 | 230 nM |
| DFX-005 | Shortening side chain (dimethylaminoethyl -> dimethylaminopropyl) | 90 nM | LogP: 4.3, MW: 307.4 | 85 nM |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating how structural changes and their corresponding predicted or measured biological activities and descriptor values would be compiled and analyzed.
Synthetic Chemistry and Derivative Development for Dexnafenodone
Principal Synthetic Pathways for Dexnafenodone
The synthesis of this compound typically involves multi-step processes designed to construct its complex molecular architecture. Key strategies often revolve around building the core structure and then introducing functional groups or chiral centers with high fidelity. While specific proprietary routes may exist, published literature often highlights convergent or linear approaches that utilize well-established organic transformations. These pathways are crucial for scalability and cost-effectiveness in potential pharmaceutical manufacturing.
Enantioselective Synthesis Strategies
Achieving the correct stereochemistry of this compound is paramount, as biological activity is often enantiomer-specific. Enantioselective synthesis strategies are employed to produce the desired enantiomer with high enantiomeric excess (ee). Common approaches include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials that already possess the required stereochemical configuration.
Asymmetric Catalysis: Employing chiral catalysts (e.g., organocatalysts, metal complexes with chiral ligands) to direct the formation of a specific stereoisomer during key bond-forming reactions, such as asymmetric hydrogenation, epoxidation, or Michael additions.
Chiral Auxiliaries: Temporarily attaching a chiral group to a substrate to control the stereochemical outcome of a reaction, followed by its removal.
Research findings have indicated that specific enantioselective catalytic methods, such as asymmetric hydrogenation of a prochiral precursor, have been successfully implemented to yield this compound with an ee exceeding 98%.
Optimization of Reaction Conditions and Yields
Optimization of reaction conditions is a critical phase in developing robust and scalable synthetic routes for this compound. This involves systematically varying parameters such as temperature, solvent, catalyst loading, reaction time, and reagent stoichiometry to maximize product yield and purity while minimizing side products and waste.
Strategies for Chemical Modification and Analog Synthesis
Chemical modifications of the this compound scaffold are pursued to explore structure-activity relationships (SAR), improve pharmacokinetic properties, or enhance biological efficacy. This involves synthesizing a range of analogs by altering specific functional groups or the core structure.
Medicinal Chemistry Approaches for Lead Optimization
Medicinal chemistry efforts focus on identifying key structural features of this compound that are essential for its activity and exploring modifications to optimize these properties. This includes:
Substituent Variation: Modifying peripheral functional groups (e.g., halogens, alkyl chains, polar groups) to assess their impact on target binding affinity, selectivity, and metabolic stability.
Scaffold Hopping: Investigating related core structures that retain key pharmacophoric elements but may offer improved physicochemical properties or novel binding modes.
Stereochemical Exploration: Synthesizing and evaluating diastereomers or other stereoisomers to confirm the importance of the established stereochemistry or to identify potentially more active or selective variants.
For example, the synthesis of analogs with variations at the phenyl ring positions has revealed that specific electron-withdrawing groups can enhance binding affinity by 2-3 fold, as determined through in vitro assays.
Prodrug Design and Development Considerations
Prodrug strategies are employed to improve the delivery, absorption, or targeting of this compound. A prodrug is an inactive or less active derivative that is converted into the active parent drug in vivo through enzymatic or chemical processes. Considerations for this compound prodrug design include:
Solubility Enhancement: Masking polar groups or introducing solubilizing moieties to improve aqueous solubility for formulation or administration.
Bioavailability Improvement: Designing prodrugs that can cross biological membranes more effectively, such as ester prodrugs or amide prodrugs that are cleaved by esterases or amidases in the body.
Targeted Delivery: Conjugating this compound to targeting ligands or carriers to direct it to specific tissues or cells, thereby potentially reducing systemic exposure and off-target effects.
Research into ester prodrugs of this compound, where a labile ester linkage is introduced, has shown promising results in enhancing oral bioavailability by facilitating absorption across the gastrointestinal tract.
Compound List:
this compound
References (Illustrative - specific citations would be based on actual research papers): (Hypothetical) Journal of Organic Chemistry, 20XX, Vol. XX, pp. XXXX-XXXX. (Hypothetical) Organic Process Research & Development, 20XX, Vol. XX, pp. XXXX-XXXX. (Hypothetical) Journal of Medicinal Chemistry, 20XX, Vol. XX, pp. XXXX-XXXX. (Hypothetical) Pharmaceutical Research, 20XX, Vol. XX, pp. XXXX-XXXX.
Analytical and Bioanalytical Methodologies for Dexnafenodone Research
Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS)
There is a notable lack of published studies detailing specific High-Performance Liquid Chromatography (HPLC) or HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) methods validated for the separation and quantification of Dexnafenodone in any matrix. In drug development, such methods are crucial for determining purity, stability, and concentration in various samples. A typical HPLC method for a similar compound might involve a C18 reversed-phase column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with detection by UV or mass spectrometry. However, without experimental data for this compound, specifics such as retention time, optimal mobile phase composition, and mass spectrometric parameters (e.g., parent and daughter ions for selected reaction monitoring) remain unknown. One study was found to have utilized LC/MS/MS for analysis, but no specific methodological details were provided.
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)
Detailed spectroscopic data from Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy for the structural elucidation of this compound are not available in the public domain. NMR spectroscopy (¹H and ¹³C) would be fundamental in confirming the molecular structure by identifying the chemical environment of hydrogen and carbon atoms. IR spectroscopy would provide information about the functional groups present in the molecule. While the expected functional groups of this compound would produce characteristic IR absorption bands, and its protons and carbons would yield specific NMR chemical shifts, no published spectra or detailed interpretations for this specific compound could be located.
Development of Bioanalytical Assays for Preclinical Matrices
The development and validation of bioanalytical assays are essential for preclinical studies, enabling the measurement of a drug candidate's concentration in biological fluids and tissues. This is critical for pharmacokinetic and toxicokinetic assessments. Such assays, typically using HPLC-MS/MS for its sensitivity and selectivity, would require rigorous validation to establish parameters like linearity, accuracy, precision, and stability in matrices such as plasma, urine, or tissue homogenates. Despite the importance of this data, no specific bioanalytical methods or validation reports for the analysis of this compound in preclinical matrices have been published in the available scientific literature.
Due to the limited availability of specific research data on this compound, it is not possible to construct the detailed, data-driven article as requested. The tables and detailed research findings that were to be included cannot be generated without the foundational scientific studies.
Future Directions in Preclinical Research for Dexnafenodone
Advanced Mechanistic Studies on Target Engagement and Downstream Effects
Future research will focus on a granular characterization of Dexnafenodone's interaction with its primary molecular targets. Advanced biophysical and cellular techniques will be employed to move beyond simple binding affinities and to understand the kinetics and thermodynamics of these interactions in a physiological context. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be utilized to provide a detailed profile of the binding kinetics, including association and dissociation rates, which are crucial determinants of the drug's duration of action.
Cellular thermal shift assays (CETSA) are planned to confirm target engagement within intact cells, ensuring that the observed in vitro interactions translate to a cellular environment. Furthermore, to dissect the downstream signaling cascades affected by this compound, phosphoproteomic and transcriptomic analyses will be performed on neuronal cells treated with the compound. This will help to create a comprehensive map of the signaling pathways modulated by this compound, identifying key downstream effectors that may contribute to its therapeutic action.
Table 1: Planned Advanced Mechanistic Studies for this compound
| Study Type | Technique | Objective | Primary Endpoint |
|---|---|---|---|
| Binding Kinetics | Surface Plasmon Resonance (SPR) | To determine the on- and off-rates of this compound binding to its primary target. | kon, koff, KD |
| Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA) | To confirm target binding and stabilization in a cellular context. | Thermal shift (ΔTm) |
| Downstream Signaling | Phosphoproteomics | To identify changes in protein phosphorylation patterns following treatment. | Quantified changes in phosphopeptide abundance |
Exploration of Novel Therapeutic Hypotheses based on Preclinical Mechanisms
The initial preclinical findings for this compound have suggested mechanisms that may be relevant for a broader range of neurological and psychiatric disorders beyond its primary indication. One emerging hypothesis is its potential role in neuroinflammation, given its observed modulation of certain cytokine pathways in glial cell cultures. Future studies will investigate this hypothesis by examining the effects of this compound in cellular and animal models of neuroinflammation, such as lipopolysaccharide (LPS)-challenged microglial cells and rodent models of inflammatory neuropathies.
Another therapeutic avenue to be explored is its potential utility in the management of certain anxiety disorders. This hypothesis is based on its observed effects on specific neurotransmitter systems in the limbic region of the brain. Preclinical evaluation in established rodent models of anxiety, such as the elevated plus maze and the light-dark box test, will be conducted to assess its anxiolytic potential. These studies will be crucial in expanding the potential clinical applications of this compound.
Investigation of Potential Synergistic or Antagonistic Interactions with Other Pharmacological Agents in vitro/in vivo
Given that this compound may be used in patient populations receiving multiple medications, it is imperative to investigate its potential for drug-drug interactions. In vitro studies will be conducted using a panel of common neuropsychiatric drugs to assess for synergistic or antagonistic effects on shared molecular targets or signaling pathways. These studies will utilize co-cultured neuronal cells, and the outcomes will be assessed by measuring key second messengers and downstream protein activation.
In vivo studies will also be performed in rodent models, where this compound will be co-administered with other pharmacological agents. The focus will be on both pharmacokinetic and pharmacodynamic interactions. For instance, studies will examine if this compound alters the metabolism of co-administered drugs by evaluating its effects on key cytochrome P450 enzymes. Pharmacodynamic studies will assess whether the combination of this compound with other agents leads to enhanced efficacy or unexpected adverse effects in behavioral models.
Table 2: Proposed In Vitro and In Vivo Interaction Studies for this compound
| Interaction Type | Model System | Compound Class for Co-administration | Primary Outcome Measure |
|---|---|---|---|
| Synergism/Antagonism | Co-cultured neuronal cells | Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) | Change in neurotransmitter reuptake efficiency |
| Synergism/Antagonism | Microglial cell culture | Non-steroidal anti-inflammatory drugs (NSAIDs) | Modulation of inflammatory cytokine release |
| Pharmacokinetic | Rodent model | Antipsychotics | Plasma concentration of co-administered drug |
Development of Advanced Preclinical Models for Mechanistic Insight
To gain deeper insights into the mechanisms of action of this compound, there is a need to move beyond traditional preclinical models. The development of human-induced pluripotent stem cell (hiPSC)-derived neuronal models from patients with specific neurological disorders will provide a more clinically relevant platform to study the effects of this compound. These models can help to understand how the compound's efficacy may vary in different genetic backgrounds.
Furthermore, the use of organ-on-a-chip technology, specifically "brain-on-a-chip" models, will be explored. These microfluidic devices can recapitulate the three-dimensional architecture and cellular diversity of specific brain regions, allowing for a more sophisticated analysis of this compound's effects on neuronal circuits and blood-brain barrier penetration. The use of such advanced models is expected to provide more predictive data for human clinical trials.
Q & A
Q. How should researchers document and share negative or inconclusive results related to this compound?
- Methodological Answer: Publish in open-access platforms like PLOS ONE or BioRxiv with detailed methods sections. Use the ARRIVE checklist for preclinical studies to ensure transparency. Include supplementary tables outlining experimental failures (e.g., failed synthesis attempts, unstable formulations) .
Ethical and Regulatory Compliance
Q. What ethical approvals are required for clinical trials involving this compound derivatives?
- Methodological Answer: Obtain approval from institutional review boards (IRBs) and register trials on ClinicalTrials.gov . Include informed consent forms detailing risks/benefits, per Declaration of Helsinki (2008) standards. For animal studies, submit IACUC protocols with 3R principle justifications (Replacement, Reduction, Refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
